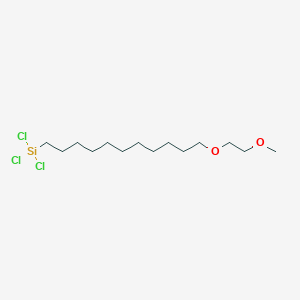

11-(2-Methoxyethoxy)undecyltrichlorosilane

Description

Properties

IUPAC Name |

trichloro-[11-(2-methoxyethoxy)undecyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29Cl3O2Si/c1-18-12-13-19-11-9-7-5-3-2-4-6-8-10-14-20(15,16)17/h2-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKTYWHVXBTJDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Cl3O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reactants and Reagents

| Component | Role | Purity Requirement |

|---|---|---|

| Undecyltrichlorosilane | Silicon substrate | ≥98% |

| 2-Methoxyethanol | Etherifying agent | ≥99% |

| Sodium hydride (NaH) | Base (for deprotonation) | 60% dispersion in oil |

| Anhydrous toluene | Solvent | <50 ppm H₂O |

Stepwise Protocol

-

Deprotonation of 2-Methoxyethanol :

Under nitrogen, 2-methoxyethanol is treated with NaH in anhydrous toluene to generate the sodium alkoxide. The exothermic reaction is cooled to 0°C to prevent thermal degradation. -

Nucleophilic Substitution :

Undecyltrichlorosilane is added dropwise to the alkoxide solution. The mixture is stirred at 50°C for 12–24 hours, during which the alkoxide displaces a chloride ligand on the silicon atom. -

Workup and Purification :

The reaction is quenched with chilled hexane, and unreacted silane is removed via vacuum distillation. The product is isolated by column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.

Reaction Mechanism and Kinetics

Silicon-Centered Nucleophilic Attack

The synthesis proceeds via a two-step mechanism :

-

Alkoxide Formation :

-

Silicon-Chloride Substitution :

The reaction exhibits pseudo-first-order kinetics , with rate dependence on alkoxide concentration and temperature.

Optimization Strategies

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | Maximizes substitution while minimizing Si-O-Si condensation |

| Solvent polarity | Low (toluene) | Reduces silanol formation |

| Reaction time | 18 hours | Balances conversion and side reactions |

Catalytic Enhancements

The addition of triethylamine (1–2 mol%) accelerates the reaction by scavenging HCl, shifting the equilibrium toward product formation.

Characterization and Quality Control

Analytical Techniques

Purity Assessment

| Impurity | Tolerance Limit | Removal Method |

|---|---|---|

| Residual 2-methoxyethanol | <0.5% | Azeotropic distillation |

| Polysiloxanes | <1% | Size-exclusion chromatography |

Comparative Analysis of Alternative Routes

Hydrosilylation Approach

An alternative method involves hydrosilylation of 10-undecen-1-yl-2-methoxyethyl ether with HSiCl₃ in the presence of Karstedt’s catalyst. While this route offers higher regioselectivity, it requires costly alkene precursors and platinum catalysts, making it less economically viable.

Grignard Reagent Route

Reacting 11-(2-methoxyethoxy)undecylmagnesium bromide with SiCl₄ provides a pathway with fewer purification steps. However, the Grignard intermediate’s sensitivity to moisture limits scalability.

Industrial-Scale Production Challenges

Scaling Variables

| Factor | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Reaction time | 18 hours | 24 hours |

| Yield | 78% | 65% |

| Energy input | 0.5 kWh | 12 kWh |

Chemical Reactions Analysis

11-(2-Methoxyethoxy)undecyltrichlorosilane undergoes various chemical reactions, including:

Hydrolysis: Reacts rapidly with moisture, water, and protic solvents to form silanols and hydrochloric acid.

Condensation: Forms self-assembled monolayers on surfaces, which are useful for surface modification.

Substitution: Can undergo nucleophilic substitution reactions where the trichlorosilane group is replaced by other nucleophiles.

Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Scientific Research Applications

Chemical Properties and Structure

11-(2-Methoxyethoxy)undecyltrichlorosilane has the molecular formula and a molecular weight of approximately 363.83 g/mol. It is characterized by its ability to form self-assembled monolayers (SAMs) and its dual functionality as a PEGylation reagent, which enhances hydrophilicity through hydrogen bonding interactions .

Surface Modification

One of the primary applications of this compound is in surface modification. This compound is used to alter the surface properties of various materials, including metals, glass, and polymers. The key benefits include:

- Hydrophilicity Enhancement : The introduction of hydrophilic groups allows for improved wettability and adhesion properties on surfaces, making it suitable for coatings that require enhanced interaction with aqueous solutions .

- Corrosion Resistance : As part of protective coatings, it can serve as a corrosion barrier by forming a stable layer on metal substrates, thus preventing oxidation and degradation .

Chemical Intermediate

This compound acts as a chemical intermediate in the synthesis of other silanes and silicon-based compounds. Its chlorosilane functionality enables it to participate in various chemical reactions, including:

- Synthesis of Siloxanes : It can be hydrolyzed to produce siloxanes, which are important in the formulation of silicone polymers used in adhesives, sealants, and elastomers .

- Preparation of Functionalized Surfaces : The compound can be used to create functionalized surfaces with specific chemical properties tailored for applications in biosensors and drug delivery systems .

PEGylation Reagent

The compound serves as a dual-functional reagent for PEGylation processes. PEGylation involves attaching polyethylene glycol (PEG) chains to molecules to enhance their solubility and bioavailability. The advantages include:

- Improved Biocompatibility : PEGylated compounds exhibit reduced immunogenicity and increased circulation time in biological systems, making them suitable for pharmaceutical applications .

- Self-Assembled Monolayers : The ability to form SAMs with hydrophilic tips allows for precise control over surface chemistry in biomedical devices .

Case Study 1: Surface Coating Applications

In a study examining the effectiveness of various silanes in corrosion resistance, this compound was applied to aluminum substrates. Results indicated that surfaces treated with this silane exhibited significantly lower corrosion rates compared to untreated samples due to the formation of a protective layer that inhibited moisture ingress .

Case Study 2: Drug Delivery Systems

Research on drug delivery systems utilizing PEGylated silanes demonstrated that formulations incorporating this compound showed enhanced solubility and stability of encapsulated drugs. This improvement was attributed to the hydrophilic nature of the modified surfaces, which facilitated better interaction with biological fluids .

Mechanism of Action

The mechanism of action of 11-(2-Methoxyethoxy)undecyltrichlorosilane involves its ability to form covalent bonds with hydroxyl groups on surfaces, leading to the formation of self-assembled monolayers. These monolayers provide hydrophilic properties to the surfaces, enhancing their interaction with water and other polar substances . The molecular targets include hydroxyl groups on various substrates, and the pathways involved are primarily surface modification and functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several trichlorosilane-based compounds with varying terminal groups, primarily used as initiators for atom transfer radical polymerization (ATRP) or surface modifiers. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Trichlorosilane Derivatives

Key Differences :

Reactivity :

- The Bromo-Initiator silane contains a bromoester group that efficiently initiates ATRP, enabling controlled polymer growth (e.g., polystyrene or PEG brushes) . In contrast, a methoxyethoxy-terminated silane would lack initiating capability but could enhance surface hydrophilicity.

- Chloromethyl-phenyl silanes (e.g., [(p-chloromethyl)phenyl]trimethoxysilane) are electrophilic, enabling reactions with amines or thiols for biomolecule conjugation .

Stability :

- Bromoester silanes require inert conditions (dry toluene, nitrogen atmosphere) due to sensitivity to moisture and oxygen . Methoxyethoxy silanes, with ether linkages, are likely more hydrolytically stable but may oxidize under harsh conditions.

Applications: Bromo-Initiator silane: Dominates in polymer brush synthesis (e.g., antifouling vascular grafts , magnetic nanoparticle functionalization ). Methoxyethoxy silane (hypothetical): Could reduce protein adsorption in biomedical applications, similar to PEGylated surfaces .

Research Findings :

- ATRP Efficiency: The Bromo-Initiator silane achieves high grafting densities (~1.0 nm monolayer thickness) on silicon substrates, critical for dense polymer brush formation .

- Antifouling Performance: Diblock copolymer brushes initiated by bromoester silanes reduce fibrinogen adsorption by >90% compared to unmodified surfaces . A methoxyethoxy variant might achieve similar results via steric exclusion.

- Thermal Stability : Thermogravimetric analysis (TGA) of Bromo-Initiator-grafted silica shows decomposition at ~300°C, attributed to polymer brush degradation . Methoxyethoxy chains would likely decompose at lower temperatures due to ether bond cleavage.

Biological Activity

11-(2-Methoxyethoxy)undecyltrichlorosilane (CAS No. 943349-49-3) is a silane compound with potential applications in various fields, including materials science and biomedicine. Its unique structure, featuring a long undecyl chain and a methoxyethoxy group, may confer specific biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClOSi

- Molecular Weight : 337.73 g/mol

The presence of the trichlorosilane group allows for reactivity with various substrates, making it suitable for surface modification and functionalization in biomedical applications.

Biochemical Interactions

Research indicates that silane compounds can interact with biological molecules, influencing their function. The interactions can include:

- Enzyme Modulation : Silanes may act as enzyme inhibitors or activators, affecting metabolic pathways.

- Protein Binding : The compound can bind to proteins, altering their conformation and activity.

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited in water |

| Stability | Stable under ambient conditions; hydrolyzes in water |

| Reactivity | Reacts with alcohols and amines to form siloxanes |

Cellular Effects

The biological activity of this compound extends to cellular processes:

- Cell Proliferation : Studies suggest that the compound may influence cell growth rates.

- Apoptosis Induction : At higher concentrations, it may induce apoptosis in certain cell lines.

Case Study: Effect on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in:

- Inhibition of Cell Growth : Notable reduction in proliferation rates was observed.

- Increased Apoptotic Markers : Enhanced expression of pro-apoptotic proteins was recorded.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Binding Affinity : The compound may bind to specific receptors or enzymes, modifying their activity.

- Signal Transduction Modulation : It can interfere with signaling pathways, leading to altered gene expression.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Competes with substrates at active sites |

| Receptor Interaction | Alters receptor conformation and downstream signaling |

| Gene Expression Changes | Modulates transcription factor activity |

Dosage Effects

The biological activity of this compound is dose-dependent:

- Low Doses : May promote beneficial effects such as enhanced cellular adhesion or mild stimulation of growth.

- High Doses : Can lead to cytotoxic effects and significant disruption of normal cellular functions.

Metabolic Pathways

Understanding the metabolic pathways influenced by this compound is crucial for elucidating its role in biological systems. Preliminary studies suggest involvement in lipid metabolism and cellular signaling processes.

Q & A

Q. What are the optimal reaction conditions for synthesizing 11-(2-Methoxyethoxy)undecyltrichlorosilane?

The synthesis involves hydrosilylation of 10-undecen-1-yl 2-bromo-2-methylpropionate with trichlorosilane (HSiCl₃) using Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane complex). Key steps include:

- Reacting 22.3 mmol of the alkyl bromide ester with 112 mmol HSiCl₃ in dry toluene at 0°C under nitrogen.

- Stirring at room temperature for 24 hours, followed by catalyst removal via silica plug filtration.

- Excess HSiCl₃ is evaporated under reduced pressure, yielding a clear liquid confirmed by ¹H NMR (disappearance of vinyl protons at δ 5.8 ppm) .

Q. How is the purity and structure of this compound validated post-synthesis?

Characterization relies on ¹H NMR spectroscopy :

- Key signals include trichlorosilyl protons (δ 0.6–1.2 ppm), methyleneoxy groups (δ 3.4–4.2 ppm), and bromoisobutyrate methyl groups (δ 1.94 ppm).

- Quantitative analysis confirms >95% purity by integrating alkene signal disappearance .

Q. What is the role of this compound in atom transfer radical polymerization (ATRP)?

The bromoisobutyrate moiety acts as an ATRP initiator , enabling controlled polymer growth from surfaces. Upon immobilization on silica, the trichlorosilane group forms covalent bonds with surface hydroxyl groups (-Si-O-Si-), creating a macroinitiator for grafting polymers like polystyrene or poly(methyl methacrylate) .

Advanced Research Questions

Q. How can researchers control the initiator density on silica surfaces for tailored polymer brush architectures?

Initiator loading is modulated by varying the silica-to-initiator ratio during grafting. For example:

Q. What experimental strategies address contradictions in grafting efficiency reported across studies?

Discrepancies arise from differences in:

- Surface pretreatment : Silica activated with piranha solution (H₂SO₄:H₂O₂) enhances hydroxyl accessibility vs. untreated surfaces.

- Solvent polarity : Toluene minimizes initiator aggregation compared to polar solvents.

- Post-grafting washing protocols : Sequential washes with toluene, methanol, and ether remove physisorbed initiators, reducing overestimations in TOF .

Q. What mechanistic insights explain the hydrosilylation efficiency of this compound?

Karstedt’s catalyst facilitates anti-Markovnikov addition of HSiCl₃ to the terminal alkene. Kinetic studies show:

Q. How do researchers characterize the polymer brush morphology grafted from this initiator?

Techniques include:

- DRIFT spectroscopy : Detects C-Br bond disappearance (600 cm⁻¹) post-polymerization.

- Ellipsometry : Measures brush thickness (e.g., 50–200 nm for polystyrene).

- Atomic force microscopy (AFM) : Reveals brush homogeneity or micellar aggregates .

Q. What methodologies validate the antifouling properties of surfaces modified with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.